molecular formula C24H24N2O5S B3007151 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946263-25-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3007151
CAS No.: 946263-25-8
M. Wt: 452.53
InChI Key: DHNLPHWJTAZAGS-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent studies.

Synthesis

The synthesis of the compound involves several steps, starting from the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides. The process typically includes:

  • Preparation of the Dioxin Derivative : The initial reaction involves 2,3-dihydrobenzo[1,4]dioxin-6-amine and a sulfonyl chloride in an alkaline medium to form a sulfonamide derivative.
  • Formation of Acetamide : This intermediate is then reacted with substituted phenyl acetamides using DMF as a solvent and lithium hydride as a base to yield the target compound .

Enzyme Inhibition Studies

Recent studies have evaluated the biological activity of this compound through enzyme inhibition assays. The compound has shown promising results in inhibiting key enzymes associated with metabolic disorders and neurodegenerative diseases.

  • Acetylcholinesterase Inhibition : The compound was screened for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results indicated that it possesses moderate inhibitory activity, which could be beneficial in treating cognitive decline associated with AChE dysfunction .
  • α-Glucosidase Inhibition : In another study focused on Type 2 Diabetes Mellitus (T2DM), the compound demonstrated significant inhibition of α-glucosidase. This suggests potential applications in controlling blood sugar levels .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural components of the compound. Modifications in the pyridine and dioxin moieties significantly affect its potency against targeted enzymes. For instance:

  • The introduction of methoxy and thioether groups enhances enzyme binding affinity.
  • Variations in substituents on the phenyl ring influence both solubility and biological activity, leading to optimized derivatives with improved efficacy .

Case Study 1: PARP1 Inhibition

A related compound was evaluated for its PARP1 inhibitory activity, showing an IC50 value of 5.8 μM. This indicates that compounds derived from the same scaffold may also exhibit similar activities against PARP1, which is crucial for DNA repair mechanisms and cancer therapy .

Case Study 2: Neuroprotective Effects

In vivo studies have suggested that derivatives of this compound may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These findings are particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-3-6-19(7-4-16)32-15-18-12-20(27)23(29-2)13-26(18)14-24(28)25-17-5-8-21-22(11-17)31-10-9-30-21/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLPHWJTAZAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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